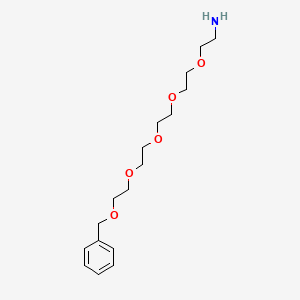

Benzyl-PEG5-Amine

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO5/c18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23-16-17-4-2-1-3-5-17/h1-5H,6-16,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHIPYDPAMVVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl-PEG5-Amine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG5-Amine is a heterobifunctional linker widely employed in the fields of bioconjugation and drug development.[1] It belongs to the polyethylene glycol (PEG) family of compounds, which are known for their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1] This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, with a focus on its role in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Chemical Structure and Properties

This compound consists of a benzyl group at one terminus, a five-unit polyethylene glycol chain, and a primary amine at the other end. The benzyl group serves as a stable protecting group or a hydrophobic moiety, while the hydrophilic PEG spacer enhances water solubility and reduces steric hindrance.[1][2] The terminal primary amine provides a reactive handle for conjugation to various molecules, such as proteins, peptides, and small-molecule drugs, typically through the formation of stable amide bonds.[2]

Chemical Structure

Chemical Name: 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-amine SMILES: NCCOCCOCCOCCOCCOCC1=CC=CC=C1

Quantitative Data Summary

| Property | Value | References |

| CAS Number | 86770-77-6 | |

| Molecular Formula | C17H29NO5 | |

| Molecular Weight | 327.42 g/mol | |

| Purity | Typically ≥95% | |

| Appearance | Varies (e.g., oil, solid) | |

| Solubility | Soluble in Water, DMSO, DCM, DMF | |

| Storage Conditions | -20°C, under inert atmosphere |

Experimental Protocols

The terminal amine of this compound is a versatile functional group for conjugation. Below are detailed protocols for two common conjugation strategies: reaction with an N-hydroxysuccinimide (NHS) ester and carbodiimide-mediated amide bond formation.

Protocol 1: Amine Coupling with an NHS Ester-Activated Molecule

This protocol describes the reaction of this compound with a molecule that has been pre-activated with an NHS ester. This is a widely used method for labeling proteins and other biomolecules.

Materials:

-

This compound

-

NHS ester-activated molecule (e.g., protein, peptide, drug)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Reagents:

-

Equilibrate this compound and the NHS ester-activated molecule to room temperature before use.

-

Dissolve the NHS ester-activated molecule in an appropriate amine-free buffer to the desired concentration (e.g., 1-10 mg/mL for a protein).

-

Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

Add the dissolved this compound to the solution of the NHS ester-activated molecule. A molar excess of the amine linker (typically 2 to 20-fold) is often used to ensure efficient conjugation.

-

Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume to maintain the stability of the biomolecule.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using a suitable method to remove excess this compound and other reaction byproducts. For protein conjugates, size-exclusion chromatography or dialysis are common methods.

-

Protocol 2: EDC-Mediated Amide Bond Formation with a Carboxylic Acid

This protocol outlines the conjugation of this compound to a molecule containing a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.

Materials:

-

This compound

-

Molecule with a terminal carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Anhydrous DMF or DMSO

-

Purification system (e.g., column chromatography, HPLC)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

-

Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

-

-

Conjugation Reaction:

-

In a separate vial, dissolve this compound in the Coupling Buffer. A small amount of DMF or DMSO can be used to aid dissolution if necessary.

-

Add the this compound solution to the activated carboxylic acid solution. A slight molar excess of the amine (1.1 to 1.5-fold) is typically used.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate chromatographic method, such as silica gel chromatography or reverse-phase HPLC, to remove unreacted starting materials and coupling reagents.

-

Applications in Drug Development

This compound is a valuable tool in the development of complex therapeutic modalities like ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, linkers play a critical role in connecting a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. This compound can be incorporated into the linker structure to enhance the solubility and stability of the ADC. The terminal amine can be used to attach the linker to the cytotoxic payload, which is then conjugated to the antibody.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a flexible and hydrophilic linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The properties of the PEG linker can influence the solubility, cell permeability, and overall efficacy of the PROTAC molecule.

Visualizations

The following diagrams illustrate the role of this compound in common bioconjugation workflows.

References

The Strategic Role of the Benzyl Protecting Group in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the precise control of molecular architecture is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] The strategic use of protecting groups is central to the synthesis of well-defined, heterobifunctional PEG linkers, and among these, the benzyl group plays a crucial role.[1] This technical guide provides a comprehensive overview of the benzyl protecting group in the context of PEG linkers, detailing its application, relevant experimental protocols, and quantitative data to inform research and development.[1]

The Benzyl Group: A Robust and Reversible Shield

The benzyl group (Bn), a simple phenylmethyl moiety, is widely employed as a protecting group for hydroxyl (-OH) functions in organic synthesis.[1] Its utility in the construction of complex PEG linkers stems from a combination of desirable properties.[1]

Key Advantages:

-

Broad Chemical Stability : Benzyl ethers are remarkably stable across a wide range of reaction conditions, including strongly acidic and basic environments, as well as to many oxidizing and reducing agents. This stability allows for the manipulation of other functional groups on the PEG linker or attached molecules without premature cleavage of the protecting group.

-

Orthogonality : The benzyl group is a key component in orthogonal protection strategies. It remains intact under conditions used to remove other common protecting groups. For instance, it is stable to the basic conditions (e.g., piperidine) used for 9-fluorenylmethoxycarbonyl (Fmoc) group removal and the acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave tert-butyloxycarbonyl (Boc) or tert-butyl (tBu) ether groups. This orthogonality is critical for the sequential synthesis of heterobifunctional linkers.

-

Mild Cleavage Conditions : Despite its robustness, the benzyl group can be removed under mild and highly selective conditions. The most common method is catalytic hydrogenolysis, which employs a palladium catalyst and a hydrogen source. This deprotection method is compatible with a wide variety of sensitive functional groups often found in biomolecules.

Core Synthetic Applications

The primary role of the benzyl protecting group in this context is to enable the synthesis of heterobifunctional PEG linkers . By protecting the hydroxyl group at one terminus of a PEG-diol, the other terminus can be selectively modified. For example, a free hydroxyl group can be converted into an amine, an azide, or an activated ester (like an NHS ester) for conjugation to biomolecules. Once the desired modification is complete, the benzyl group is removed to reveal the second hydroxyl group for subsequent reaction. This strategy is instrumental in creating complex architectures for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

dot

Caption: Workflow for synthesizing a heterobifunctional PEG linker.

Quantitative Data Summary

The selection of a protecting group strategy is often guided by quantitative measures of stability and cleavage efficiency.

Table 1: Comparative Stability of Protected PEG Linkers

This table illustrates the stability of different protecting groups on a PEG linker when subjected to harsh deprotection conditions for other common groups.

| Protecting Group | Condition | % Linker Remaining (Illustrative) | Reference |

| Benzyl (Bn) Ether | 20% Piperidine in DMF, 24h | >99% | |

| Benzyl (Bn) Ether | 50% TFA in DCM, 24h | >99% | |

| tert-Butyl (tBu) Ether | 50% TFA in DCM, 24h | <1% | |

| Fmoc | 20% Piperidine in DMF, 24h | <1% |

Data is representative and compiled from stability principles discussed in the cited literature.

Table 2: Benzyl Group Deprotection Efficiency

The efficiency of benzyl group cleavage is critical for yielding the final deprotected product. Catalytic hydrogenolysis is the preferred method.

| Deprotection Method | Catalyst (Loading) | H₂ Source | Time (Typical) | Yield | Reference |

| Catalytic Hydrogenation | 10% Pd/C (10 mol%) | H₂ gas (1-4 bar) | 2-16 h | >95% | |

| Catalytic Transfer Hydrogenation | 10% Pd/C (10-20 wt%) | Formic Acid | 1-4 h | >90% |

Experimental Protocols

Detailed methodologies are crucial for the successful application of these chemical strategies in a laboratory setting.

Protocol 1: Mono-Benzylation of PEG-Diol

This protocol describes the selective protection of one hydroxyl group on a symmetrical PEG-diol using the Williamson ether synthesis.

Materials:

-

PEG-diol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Standard quenching and extraction reagents

Procedure:

-

Dissolve PEG-diol (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add NaH (0.95-1.0 equivalents to favor mono-substitution) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction back to 0°C and add benzyl bromide (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of water or ethanol at 0°C.

-

Remove the solvent under reduced pressure.

-

Purify the resulting mono-benzylated PEG product using column chromatography to separate it from unreacted diol and di-benzylated byproduct.

Protocol 2: Deprotection of Benzyl-PEG via Catalytic Transfer Hydrogenation

This protocol outlines a common and practical method for cleaving the benzyl ether without requiring a pressurized hydrogen gas setup.

Materials:

-

Benzyl-protected PEG linker

-

Palladium on carbon (10% Pd/C)

-

Formic acid or Ammonium formate

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite® for filtration

Procedure:

-

Dissolve the benzyl-PEG linker (1 equivalent) in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

-

To the stirred suspension, add formic acid (2-5 equivalents) dropwise. An alternative hydrogen donor is ammonium formate (5-10 equivalents).

-

Stir the reaction mixture at room temperature. For more stable ethers, gentle heating (40-60°C) may be required.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Upon completion, dilute the mixture with methanol and filter through a pad of Celite® to completely remove the palladium catalyst.

-

Wash the Celite® pad with additional methanol to ensure full recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected PEG-alcohol.

-

If necessary, further purify the product by column chromatography.

dot

Caption: Step-by-step workflow for benzyl group deprotection.

Orthogonal Chemistry Signaling Pathway

The concept of orthogonality can be visualized as a decision tree where the choice of reagent dictates which protecting group is removed, leaving others intact.

dot

Caption: Decision pathway for selective deprotection of functional groups.

Conclusion

The benzyl protecting group is a cornerstone of modern synthetic strategies for the construction of advanced PEG linkers. Its robustness, orthogonality to common acid- and base-labile groups, and the mild conditions required for its removal make it an ideal choice for the multi-step syntheses of complex bioconjugates like ADCs and PROTACs. A thorough understanding of the principles and experimental protocols associated with the use of benzyl-protected PEG linkers is essential for researchers and professionals in the field of drug development, enabling the rational design and synthesis of next-generation therapeutics.

References

Benzyl-PEG5-Amine molecular weight and CAS number

This technical guide provides comprehensive information on the chemical properties, applications, and handling of Benzyl-PEG5-Amine, a versatile heterobifunctional linker. This document is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) derivative containing a terminal benzyl group and a primary amine. The PEG chain consists of five repeating ethylene glycol units, which imparts hydrophilicity to molecules it is conjugated with, often improving their solubility and pharmacokinetic profiles. The benzyl group serves as a protecting group for the hydroxyl terminus, while the primary amine allows for covalent attachment to various functional groups.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 86770-77-6 | [1][2][3] |

| Molecular Formula | C17H29NO5 | [1][2] |

| Molecular Weight | 327.4 g/mol , 327.42 g/mol | |

| Purity | ≥98% | |

| Solubility | Water, DMSO, DCM, DMF | |

| Storage Conditions | -20°C for long-term storage |

Applications and Experimental Considerations

This compound is a valuable tool in bioconjugation and drug delivery research. The terminal primary amine can readily react with activated carboxylic acids (e.g., NHS esters), aldehydes, and ketones to form stable amide or imine bonds, respectively. This reactivity allows for the conjugation of this compound to proteins, peptides, antibodies, and other biomolecules.

A significant application of such PEG linkers is in the development of Antibody-Drug Conjugates (ADCs). In this context, the PEG linker can be used to attach a cytotoxic drug to an antibody, leveraging the antibody's specificity to deliver the drug to target cells. The hydrophilic PEG spacer can help to overcome aggregation and solubility issues of the final ADC product. The benzyl group can be removed via hydrogenolysis to reveal a terminal hydroxyl group for further modification if required.

The following diagram illustrates a generalized workflow for the conjugation of a drug to an antibody using a PEG linker like this compound.

References

Unlocking Precision in Bioconjugation: A Technical Guide to Benzyl-PEG5-Amine

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of biotherapeutics and diagnostics, the covalent attachment of molecules to proteins, peptides, and other biological entities—a process known as bioconjugation—is a cornerstone of innovation. The choice of linker is paramount to the success of these conjugates, influencing their stability, solubility, and in vivo performance. This technical guide provides an in-depth exploration of Benzyl-PEG5-Amine, a heterobifunctional linker designed to offer precise control over the bioconjugation process.

Core Features of this compound

This compound is a polyethylene glycol (PEG) linker that incorporates three key chemical motifs: a terminal primary amine, a five-unit PEG spacer, and a benzyl protecting group. This strategic combination of components provides a versatile tool for researchers developing complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs.[1][2]

The primary amine serves as a reactive handle for conjugation to various functional groups on biomolecules. It readily reacts with activated carboxylic acids (such as NHS esters), aldehydes, and ketones to form stable amide or imine bonds.[3] This reactivity is fundamental to its utility in attaching the PEG linker to proteins and other molecules of interest.

The polyethylene glycol (PEG) spacer , in this case, a discrete chain of five ethylene glycol units, imparts several advantageous properties to the resulting bioconjugate. PEGylation, the process of attaching PEG chains, is a well-established strategy to:

-

Enhance Hydrophilicity and Solubility : Many therapeutic molecules are hydrophobic, leading to challenges in formulation and potential aggregation. The hydrophilic nature of the PEG spacer improves the overall solubility of the conjugate in aqueous environments.[4][5]

-

Increase Stability : The PEG chain can sterically hinder the approach of proteolytic enzymes, thereby increasing the in vivo stability of the conjugated protein or peptide.

-

Reduce Immunogenicity : The flexible PEG chain can mask epitopes on the surface of proteins, reducing the likelihood of an immune response.

-

Improve Pharmacokinetics : The increased hydrodynamic radius resulting from PEGylation can lead to reduced renal clearance and a longer circulation half-life.

The benzyl group acts as a stable protecting group for the other end of the PEG linker. Benzyl ethers exhibit high stability across a wide range of pH conditions and are resistant to many common reagents used in chemical synthesis. This robustness allows for selective modification of the primary amine without affecting the benzyl-protected terminus. The benzyl group can be selectively removed under mild conditions, most commonly through catalytic hydrogenolysis, to reveal a hydroxyl group that can be further functionalized. This "orthogonal" deprotection strategy is crucial for the sequential synthesis of complex bioconjugates where different molecules need to be attached to each end of the linker.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value |

| Molecular Weight | 327.42 g/mol |

| Molecular Formula | C₁₇H₂₉NO₅ |

| CAS Number | 86770-76-5 |

| Purity | Typically ≥95% |

| PEG Units | 5 |

| Spacer Arm Length | Approximately 20.5 Å |

| Solubility | Soluble in water, DMSO, DMF, DCM |

| Storage Conditions | -20°C, desiccated |

Logical Relationship of this compound Components

The following diagram illustrates the distinct roles and interplay of the functional components of this compound.

Caption: Functional components of this compound.

Experimental Protocol: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol details a general method for conjugating the primary amine of this compound to carboxyl groups (aspartic acid, glutamic acid, or C-terminus) on a protein using a two-step EDC/NHS coupling reaction.

Materials and Reagents:

-

Protein of interest (in a suitable amine-free buffer)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before opening the vials to prevent condensation of moisture.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare the protein solution in the Activation Buffer.

-

-

Activation of Protein Carboxyl Groups:

-

To the protein solution in Activation Buffer, add EDC and NHS (or Sulfo-NHS). A typical molar excess is 2-10 fold of EDC and NHS over the protein.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step forms a semi-stable NHS ester on the protein's carboxyl groups.

-

-

Conjugation with this compound:

-

Immediately after the activation step, exchange the buffer of the activated protein to the Conjugation Buffer (pH 7.2-7.5) using a desalting column to remove excess EDC and NHS. This buffer exchange also raises the pH to optimize the reaction with the amine.

-

Add the desired molar excess of the this compound stock solution to the activated protein solution. The optimal molar ratio of PEG-amine to protein should be determined empirically but often ranges from 10- to 50-fold molar excess.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

-

-

Purification of the PEGylated Protein:

-

Remove excess, unreacted this compound and other reaction byproducts by size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

-

Characterization of the Conjugate:

-

The extent of PEGylation can be determined using techniques such as SDS-PAGE (which will show an increase in molecular weight), MALDI-TOF mass spectrometry, or HPLC.

-

Experimental Workflow: Protein PEGylation

The following diagram outlines the general workflow for the bioconjugation of a protein with this compound using EDC/NHS chemistry.

Caption: General workflow for protein PEGylation.

Conclusion

This compound offers a powerful and versatile platform for the precise construction of bioconjugates. Its well-defined structure, combining a reactive primary amine, a beneficial PEG spacer, and a stable, orthogonally-cleavable benzyl protecting group, provides researchers with a high degree of control over the conjugation process. By understanding the key features and employing robust experimental protocols, scientists and drug development professionals can leverage this compound to advance the development of novel therapeutics and diagnostics with enhanced properties and performance.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation with Benzyl-PEG5-Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a critical and widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. The covalent attachment of PEG chains increases the hydrodynamic volume of the protein, leading to significant benefits such as extended plasma half-life, reduced immunogenicity, improved stability against proteolytic degradation, and enhanced solubility.[1]

Benzyl-PEG5-Amine is a heterobifunctional PEGylation reagent featuring a terminal primary amine group and a benzyl-protected hydroxyl group. The primary amine allows for covalent attachment to proteins, typically targeting the carboxyl groups of aspartic and glutamic acid residues through amide bond formation. The benzyl group provides a stable protecting group. This reagent is particularly relevant in the development of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where the PEG linker plays a crucial role in bridging the target protein and an E3 ligase.[2][3]

These application notes provide a comprehensive protocol for the conjugation of this compound to proteins, covering the experimental procedure, purification, and characterization of the resulting conjugate.

Principle of Conjugation

The conjugation of this compound to a protein's carboxylic acid residues is typically achieved using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This is a two-step reaction:

-

Activation of Carboxylic Acids: EDC reacts with the carboxyl groups on the protein (from aspartic acid, glutamic acid, or the C-terminus) to form a highly reactive and unstable O-acylisourea intermediate.

-

Formation of a Stable NHS Ester and Amine Coupling: This intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. The primary amine of this compound then reacts with the NHS ester to form a stable amide bond, covalently linking the PEG reagent to the protein.[4]

The reaction is most efficient when the activation step is performed in a slightly acidic buffer (pH 4.5-6.0) to protonate the carboxyl groups, followed by the conjugation step at a neutral to slightly alkaline pH (7.2-8.0) to ensure the primary amine of the PEG reagent is deprotonated and thus more nucleophilic.[5]

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Supplier | Purpose |

| This compound | BroadPharm, TargetMol, etc. | PEGylation Reagent |

| Protein of Interest | - | Target for conjugation |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Standard Chemical Supplier | Carbodiimide crosslinker |

| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Standard Chemical Supplier | Stabilizes the activated intermediate |

| MES Buffer (2-(N-morpholino)ethanesulfonic acid) | Standard Chemical Supplier | Activation buffer |

| Phosphate Buffered Saline (PBS), pH 7.4 | Standard Chemical Supplier | Conjugation and storage buffer |

| Quenching Buffer (e.g., Tris or Glycine) | Standard Chemical Supplier | To stop the reaction |

| Dialysis Cassettes (e.g., 10 kDa MWCO) | Standard Supplier | Purification |

| Chromatography Columns (SEC, IEX) | Standard Supplier | Purification and analysis |

| Mass Spectrometer (MALDI-TOF or ESI-MS) | - | Characterization |

| SDS-PAGE reagents and equipment | - | Characterization |

Table 2: Example Conjugation Reaction Parameters and Expected Outcomes

The optimal molar ratio of PEG reagent to protein must be determined empirically for each specific protein. The following table provides a starting point for optimization.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Protein Concentration | 1 mg/mL | 5 mg/mL | 10 mg/mL | Higher concentration can improve reaction efficiency. |

| Molar Excess of this compound to Protein | 5:1 | 10:1 | 20:1 | Increasing molar excess generally increases the degree of PEGylation. |

| Molar Excess of EDC to this compound | 2:1 | 2:1 | 2:1 | Ensures efficient activation of carboxyl groups. |

| Molar Excess of NHS to this compound | 5:1 | 5:1 | 5:1 | Stabilizes the activated intermediate. |

| Reaction Time (Conjugation) | 2 hours at RT | 4 hours at RT | Overnight at 4°C | Longer incubation can increase conjugation yield. |

| Degree of PEGylation (Illustrative) | 1-2 PEGs/protein | 2-4 PEGs/protein | 4-6 PEGs/protein | The number of attached PEG molecules per protein. |

| Conjugation Efficiency (Illustrative) | ~30% | ~50% | ~70% | Percentage of the initial protein that is PEGylated. |

Note: The Degree of PEGylation and Conjugation Efficiency are illustrative and will vary depending on the specific protein, its surface-exposed carboxyl groups, and the precise reaction conditions.

Experimental Protocols

Protocol 1: Preparation of Reagents

-

Protein Solution: Prepare the protein of interest in an amine-free buffer. For the activation step, it is recommended to exchange the protein into 0.1 M MES buffer with 0.5 M NaCl, pH 4.7-6.0. The protein concentration should be between 1-10 mg/mL.

-

This compound Stock Solution: Immediately before use, dissolve this compound in the conjugation buffer (e.g., PBS, pH 7.4).

-

EDC/NHS Stock Solution: Prepare a fresh solution of EDC and NHS in the activation buffer (MES, pH 4.7-6.0) immediately before use. Do not store EDC/NHS solutions as they are moisture-sensitive and hydrolyze quickly.

Protocol 2: Conjugation of this compound to Protein

This protocol describes a two-step conjugation process.

-

Activation of Protein Carboxyl Groups:

-

To the protein solution in MES buffer, add the freshly prepared EDC/NHS stock solution. The final molar excess of EDC and NHS over the protein will depend on the desired degree of PEGylation (see Table 2 for starting points).

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation with this compound:

-

Immediately after activation, add the this compound solution to the activated protein mixture.

-

Adjust the pH of the reaction mixture to 7.2-8.0 by adding a suitable buffer (e.g., PBS).

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

To stop the conjugation reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

-

Incubate for 30 minutes at room temperature.

-

Protocol 3: Purification of the PEGylated Protein

Purification is essential to remove unreacted this compound, unconjugated protein, and reaction byproducts. A combination of chromatographic techniques is often employed.

-

Size Exclusion Chromatography (SEC):

-

SEC is effective for separating the larger PEGylated protein from smaller molecules like unreacted PEG and quenching reagents.

-

Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).

-

Load the quenched reaction mixture onto the column and collect fractions.

-

Monitor the elution profile by absorbance at 280 nm. The PEGylated protein will elute earlier than the unconjugated protein due to its larger hydrodynamic radius.

-

-

Ion Exchange Chromatography (IEX):

-

IEX can be used to separate proteins based on their degree of PEGylation. The attachment of PEG chains can shield the surface charges of the protein, altering its interaction with the IEX resin.

-

This technique is particularly useful for separating mono-PEGylated from di- or multi-PEGylated species and the unconjugated protein.

-

-

Dialysis:

-

As an alternative or supplementary step to SEC, dialysis can be used to remove small molecule impurities.

-

Dialyze the reaction mixture against a large volume of a suitable buffer (e.g., PBS) at 4°C for 24-48 hours with multiple buffer changes. Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO) to retain the PEGylated protein.

-

Protocol 4: Characterization of the PEGylated Protein

-

SDS-PAGE:

-

Analyze the purified fractions by SDS-PAGE. PEGylated proteins will show a significant increase in apparent molecular weight compared to the unconjugated protein. The bands of PEGylated proteins may appear broad due to the heterogeneity of the PEG.

-

-

Mass Spectrometry:

-

Use MALDI-TOF or ESI-MS to determine the molecular weight of the PEGylated protein. This will confirm the covalent attachment of the PEG chains and allow for the determination of the degree of PEGylation (the number of PEG molecules per protein).

-

-

HPLC Analysis:

-

SEC-HPLC can be used to assess the purity of the conjugate and quantify the amount of remaining unconjugated protein and free PEG.

-

Reverse-phase HPLC (RP-HPLC) can also be used for characterization.

-

Diagrams

Experimental Workflow

References

Application Notes and Protocols for Benzyl-PEG5-Amine in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity profile.[1] Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their hydrophilicity, which can enhance solubility, prolong circulation half-life, and reduce immunogenicity.[2] This document provides detailed application notes and protocols for the use of Benzyl-PEG5-Amine, a discrete PEG linker, in the development of ADCs.

This compound is a bifunctional linker featuring a terminal amine group for conjugation to a cytotoxic payload and a benzyl-protected alcohol at the other end. The PEG5 moiety imparts hydrophilicity, which can help mitigate the aggregation often associated with hydrophobic drug payloads and improve the overall pharmacological properties of the resulting ADC.[1][3] The defined length of this monodisperse PEG linker allows for the production of more homogeneous ADCs with consistent drug-to-antibody ratios (DAR), a critical quality attribute for these complex biologics.

Key Advantages of Using this compound in ADCs

-

Enhanced Hydrophilicity: The PEG5 chain increases the water solubility of the ADC, which is particularly advantageous when working with hydrophobic payloads, thereby reducing the risk of aggregation.[3]

-

Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the payload, shielding it from premature clearance mechanisms and extending the ADC's circulation half-life.

-

Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, diminishing the likelihood of an immune response against the ADC.

-

Defined Stoichiometry: As a discrete linker, this compound allows for more precise control over the conjugation process, leading to a more homogeneous ADC product with a well-defined DAR.

Experimental Workflows

The development of an ADC using this compound typically involves a multi-step process, including the synthesis of the drug-linker conjugate, conjugation to the antibody, and subsequent characterization of the final ADC.

Overall workflow for ADC development using this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs developed with PEG linkers. While specific data for this compound is not extensively available in the public domain, the presented data for short-chain PEG linkers provides valuable insights into the expected performance characteristics.

Table 1: Representative In Vitro Cytotoxicity of ADCs with PEG Linkers

| Cell Line | Target Antigen | Payload | Linker Architecture | IC50 (nM) | Reference |

| HER2-positive (NCI-N87) | HER2 | MMAE | No PEG | ~20 | |

| HER2-positive (NCI-N87) | HER2 | MMAE | 4 kDa PEG | ~90 | |

| HER2-positive (NCI-N87) | HER2 | MMAE | 10 kDa PEG | ~440 | |

| HER2-negative (MCF-7) | HER2 | MMAE | All linkers | >1000 | |

| CD30+ Lymphoma | CD30 | MMAE | Various PEG lengths | Comparable EC50s |

Note: The introduction of longer PEG chains can sometimes lead to a reduction in in vitro cytotoxicity, a factor that needs to be balanced with the improvements in pharmacokinetics.

Table 2: Representative Pharmacokinetic Parameters of ADCs with PEG Linkers

| ADC | Linker Architecture | DAR | Clearance (mL/day/kg) | Half-life (t1/2) (days) | AUC (h·µg/mL) | Reference |

| ADC-1 | Linear PEG24 | 8 | High | - | - | |

| ADC-2 | Pendant (PEG12)2 | 8 | Low | - | ~3-fold higher than ADC-1 | |

| ADC-3 | SMCC-DM1 | ~3.5 | 0.7 | 10.4 | 14,370 | |

| ADC-4 | CX-DM1 (triglycyl) | ~3.5 | 0.7 | 9.9 | 15,225 |

Note: Branched or pendant PEG configurations may shield the hydrophobic payload more effectively, leading to improved pharmacokinetic profiles, especially for ADCs with high DARs. Slower clearance rates are generally observed for ADCs with pendant drug-linker formats.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization of reaction conditions may be necessary for specific antibodies and payloads.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the conjugation of a cytotoxic payload (containing a carboxylic acid group) to the amine terminus of this compound.

Materials:

-

This compound

-

Cytotoxic payload with a carboxylic acid group (e.g., MMAE)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC system

-

Lyophilizer

Procedure:

-

Activation of the Cytotoxic Payload:

-

Dissolve the cytotoxic payload (1 equivalent) in anhydrous DMF.

-

Add DCC (1.1 equivalents) and NHS (1.2 equivalents) or HATU (1.1 equivalents) and HOBt (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.

-

-

Conjugation to this compound:

-

In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF.

-

Add the activated payload solution to the this compound solution.

-

Add DIPEA (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight under an inert atmosphere.

-

-

Purification:

-

Monitor the reaction progress using LC-MS.

-

Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

-

References

Application of Benzyl-PEG5-Amine in PROTAC Synthesis: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the utilization of Benzyl-PEG5-Amine as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.

This compound is a versatile, flexible, and hydrophilic linker frequently employed in PROTAC design. The polyethylene glycol (PEG) chain enhances solubility and can improve the pharmacokinetic profile of the resulting PROTAC. The terminal amine group provides a convenient handle for covalent attachment to either the protein of interest (POI) ligand or the E3 ligase ligand, typically through amide bond formation. The benzyl group serves as a protecting group for the other end of the PEG chain, which can be deprotected in a subsequent step to allow for coupling with the other half of the PROTAC molecule.

PROTAC Mechanism of Action: The Ubiquitin-Proteasome Pathway

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process that requires careful planning and execution. The following protocols are representative and may require optimization based on the specific POI and E3 ligase ligands being used.

General Synthetic Workflow

The overall strategy involves the sequential coupling of the this compound linker to the E3 ligase ligand and the POI ligand. The order of addition can be varied depending on the chemistry of the ligands.

Protocol 1: Coupling of this compound to an E3 Ligase Ligand (with a carboxylic acid)

This protocol describes the formation of an amide bond between the amine group of the linker and a carboxylic acid on the E3 ligase ligand.

Materials:

-

This compound

-

E3 Ligase Ligand (with a terminal carboxylic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the E3 ligase-linker conjugate.

Protocol 2: Deprotection and Coupling to the POI Ligand

This protocol involves the removal of the benzyl protecting group and subsequent coupling to the POI ligand.

Materials:

-

E3 Ligase-Linker Conjugate from Protocol 1

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas

-

Methanol or Ethanol

-

POI Ligand (with a suitable functional group for coupling, e.g., a carboxylic acid)

-

Coupling reagents (e.g., HATU, DIPEA)

-

Anhydrous DMF

Procedure:

-

Deprotection:

-

Dissolve the E3 ligase-linker conjugate in methanol or ethanol.

-

Add Pd/C catalyst.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until deprotection is complete (monitor by LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

-

Coupling to POI Ligand:

-

Follow a similar procedure as in Protocol 1, using the deprotected E3 ligase-linker intermediate and the POI ligand with a carboxylic acid.

-

After the reaction, perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC.

-

Protocol 3: Characterization and Evaluation of the Final PROTAC

1. Structural Confirmation:

-

Mass Spectrometry (MS): Confirm the molecular weight of the final PROTAC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure and purity.

2. In Vitro Evaluation: Western Blot for Protein Degradation

This protocol is to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of the synthesized PROTAC.

Materials:

-

Cancer cell line expressing the protein of interest

-

Cell culture medium and supplements

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and capture the chemiluminescent signal.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Data Presentation

The following tables present hypothetical quantitative data for a representative PROTAC synthesized using this compound, targeting a hypothetical protein kinase "Kinase X" for degradation via the Cereblon (CRBN) E3 ligase.

Table 1: Synthesis and Characterization of a Hypothetical PROTAC (PROTAC-KX1)

| Parameter | Value |

| Starting Materials | |

| POI Ligand (Kinase X inhibitor) | 1.0 eq |

| This compound | 1.1 eq |

| E3 Ligase Ligand (Pomalidomide derivative) | 1.0 eq |

| Reaction Yields | |

| E3 Ligase-Linker Conjugate | 75% |

| Final PROTAC-KX1 | 40% (after purification) |

| Characterization | |

| Purity (by HPLC) | >98% |

| ¹H NMR | Conforms to structure |

| MS (ESI) [M+H]⁺ | Calculated: XXX.XXXX, Found: XXX.XXXX |

Table 2: Biological Activity of PROTAC-KX1

| Assay | Parameter | Value |

| Binding Affinity | ||

| Kinase X (POI) | Kd | 150 nM |

| CRBN (E3 Ligase) | Kd | 2.5 µM |

| Cellular Degradation | ||

| Cell Line | MCF-7 | |

| DC50 | 50 nM | |

| Dmax | >90% at 500 nM | |

| Cell Viability | ||

| Cell Line | MCF-7 | |

| IC50 | 80 nM |

Disclaimer: The data presented in these tables are for illustrative purposes only and represent hypothetical values for a representative PROTAC. Actual experimental results will vary depending on the specific ligands and reaction conditions used.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its hydrophilic PEG spacer can enhance the solubility and cell permeability of the final molecule, while the terminal amine provides a reliable point of attachment. The synthetic protocols outlined in this document provide a solid foundation for researchers to incorporate this linker into their PROTAC design and discovery workflows. Rigorous characterization and biological evaluation are essential to determine the efficacy of the resulting PROTACs in mediating the degradation of the target protein.

Application Notes and Protocols for Labeling Antibodies with Benzyl-PEG5-Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) linkers to antibodies is a critical strategy in the development of next-generation biotherapeutics, particularly antibody-drug conjugates (ADCs). Benzyl-PEG5-Amine is a versatile, hydrophilic linker that enhances the solubility, stability, and pharmacokinetic profile of antibody conjugates.[1][][3][4] The terminal amine group on this compound allows for its conjugation to antibodies, typically through the formation of a stable amide bond with activated carboxylic acid groups on the antibody or, more commonly, by reacting with an activated payload that is then conjugated to the antibody's primary amines.[]

These application notes provide a detailed, step-by-step guide for the labeling of antibodies with a molecule activated to be amine-reactive, a process analogous to direct labeling with this compound after its activation. The protocols cover antibody purification, the conjugation reaction, and the characterization of the resulting conjugate.

Key Applications

Antibodies labeled with PEG linkers like this compound are instrumental in:

-

Antibody-Drug Conjugates (ADCs): The PEG linker provides a hydrophilic spacer between the antibody and a cytotoxic payload, improving the ADC's therapeutic index.

-

PROTACs: this compound can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

-

Bioconjugation: Enhancing the properties of antibodies for various research and diagnostic applications.

Data Presentation

Table 1: Materials and Reagents

| Material/Reagent | Supplier | Catalog Number |

| Monoclonal Antibody (e.g., IgG) | Various | N/A |

| This compound | BroadPharm | BP-22867 |

| N-Hydroxysuccinimide (NHS) | Various | N/A |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Various | N/A |

| 2-(N-morpholino)ethanesulfonic acid (MES) | Various | N/A |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | N/A |

| Dimethyl sulfoxide (DMSO), anhydrous | Various | N/A |

| Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | Various |

| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | Various |

| Tris-HCl | Various | N/A |

Table 2: Recommended Molar Ratios for Optimal Labeling

| Molar Ratio (Amine-Reactive Payload:Antibody) | Expected Degree of Labeling (DOL) | Notes |

| 5:1 | 2 - 4 | A good starting point for initial experiments. |

| 10:1 | 4 - 6 | Often provides a good balance between potency and aggregation. |

| 20:1 | 6 - 8 | Higher ratios may lead to increased aggregation and should be carefully evaluated. |

Note: The optimal Degree of Labeling (DOL) typically falls between 2 and 10 for antibodies. The precise DOL should be determined experimentally for each specific antibody and payload combination.

Experimental Protocols

Protocol 1: Antibody Purification

It is crucial to purify the antibody before labeling to remove any interfering substances such as bovine serum albumin (BSA), glycine, or Tris buffer, which contain primary amines that can compete with the labeling reaction.

Materials:

-

Antibody solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Amicon® Ultra Centrifugal Filter Unit (with a molecular weight cut-off appropriate for the antibody, e.g., 50 kDa for IgG)

-

Microcentrifuge

Procedure:

-

Add the antibody solution to the Amicon® Ultra filter unit.

-

Add PBS to bring the total volume to the maximum capacity of the filter unit.

-

Centrifuge at the recommended speed (e.g., 14,000 x g) for 10-15 minutes.

-

Discard the flow-through.

-

Repeat the wash steps (steps 2-4) two more times with PBS.

-

After the final wash, recover the purified antibody by inverting the filter unit into a clean collection tube and centrifuging for 2 minutes at 1,000 x g.

-

Determine the concentration of the purified antibody using a spectrophotometer at 280 nm (A280).

Protocol 2: Antibody Labeling with an Amine-Reactive Compound

This protocol describes the labeling of an antibody's primary amines (lysine residues) with a generic N-hydroxysuccinimide (NHS)-activated payload. This process is a representative workflow for conjugating an amine-reactive species to an antibody.

Materials:

-

Purified antibody in PBS, pH 7.4 (2 mg/mL)

-

Amine-reactive payload (NHS ester)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

1 M Tris-HCl, pH 8.0

Procedure:

-

Prepare the Antibody: Adjust the pH of the purified antibody solution to 8.0-8.5 using a suitable buffer (e.g., carbonate-bicarbonate buffer or by adding a small amount of 1 M sodium bicarbonate). This slightly basic pH is optimal for the reaction with NHS esters.

-

Prepare the Amine-Reactive Payload: Immediately before use, dissolve the NHS-ester-activated payload in anhydrous DMSO to a concentration of 10 mg/mL. The NHS-ester is sensitive to moisture and should be handled accordingly.

-

Conjugation Reaction: a. Calculate the required volume of the payload solution to achieve the desired molar excess (refer to Table 2). b. Slowly add the dissolved payload to the antibody solution while gently vortexing. c. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quench the Reaction: Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification of the Labeled Antibody

After the conjugation reaction, it is necessary to remove the unreacted payload and byproducts.

Materials:

-

Labeled antibody solution

-

Spin Desalting Columns

-

PBS, pH 7.4

-

Microcentrifuge

Procedure:

-

Equilibrate the Spin Column: Equilibrate a spin desalting column by washing it with PBS according to the manufacturer's instructions. This typically involves centrifuging the column with PBS to remove the storage buffer.

-

Apply the Sample: Load the quenched reaction mixture onto the center of the equilibrated column.

-

Purify the Conjugate: Centrifuge the column at the recommended speed (e.g., 1,500 x g) for 2 minutes to collect the purified, labeled antibody. The unreacted payload and other small molecules will be retained in the column matrix.

-

Determine Concentration and Degree of Labeling: a. Measure the absorbance of the purified conjugate at 280 nm and at the maximum absorbance wavelength (λmax) of the conjugated molecule. b. Calculate the antibody concentration and the Degree of Labeling (DOL) using the following formulas:

Visualization of Workflows and Mechanisms

Caption: Experimental workflow for antibody labeling.

Caption: Mechanism of action for an Antibody-Drug Conjugate.

References

Benzyl-PEG5-Amine reaction with carboxylic acids and NHS esters

Application Notes and Protocols: Benzyl-PEG5-Amine Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a discrete polyethylene glycol (dPEG®) reagent containing a primary amine and a benzyl-protected terminal end. The defined PEG chain (n=5) provides a precise spacer arm, enhancing the solubility and pharmacokinetic properties of conjugated molecules without the dispersity associated with traditional PEG polymers. The primary amine group serves as a versatile nucleophilic target, enabling covalent attachment to various functional groups, most commonly carboxylic acids and their activated N-hydroxysuccinimide (NHS) ester derivatives.

This document provides detailed protocols and technical guidance for the two most common conjugation strategies involving this compound:

-

Amide bond formation with carboxylic acids using carbodiimide activators (EDC/NHS).

-

Direct acylation with pre-activated NHS esters .

These methods are fundamental in bioconjugation for labeling proteins, modifying surfaces, and developing antibody-drug conjugates (ADCs) and other targeted therapeutics.

Conjugation of this compound to Carboxylic Acids

The reaction between a primary amine and a carboxylic acid to form a stable amide bond requires the use of a coupling agent to "activate" the carboxyl group. The most common method is the two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate[1]. This unstable intermediate can then react with NHS to form a more stable, amine-reactive NHS ester, which minimizes side reactions and improves reaction efficiency in aqueous solutions[1][2]. This activated NHS ester then readily reacts with the primary amine of this compound.

Quantitative Data: EDC/NHS Reaction Parameters

The following table summarizes typical starting conditions for the EDC/NHS activation of a carboxyl-containing molecule (e.g., a protein) and subsequent conjugation to this compound. Optimization is often required for specific applications.

| Parameter | Recommended Range | Notes |

| Molar Ratio (EDC:NHS) | 1:1 to 1:1.2 | A slight excess of NHS can improve the stability of the active intermediate[1]. |

| Molar Ratio (Activators:Carboxyl) | 2 - 10 fold excess | Higher excess is used for less concentrated protein solutions. |

| Molar Ratio (PEG-Amine:Carboxyl) | 5 - 20 fold excess | A molar excess of the amine drives the reaction to completion. |

| Activation Buffer | MES Buffer (pH 4.7 - 6.0) | EDC activation is most efficient at a slightly acidic pH[1]. Buffers must be free of extraneous carboxyl and amine groups. |

| Conjugation Buffer | PBS, HEPES, Borate (pH 7.2 - 8.0) | The reaction with the amine is most efficient at a slightly alkaline pH where the primary amine is deprotonated and nucleophilic. |

| Activation Time | 15 minutes | Performed at room temperature. |

| Conjugation Time | 2 - 12 hours | Can be performed at room temperature or at 4°C to minimize degradation of sensitive biomolecules. |

| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can extend reaction times but may be necessary for protein stability. |

Experimental Protocol: EDC/NHS Conjugation

This protocol describes the conjugation of this compound to a protein with available carboxyl groups (e.g., aspartic acid, glutamic acid).

Materials:

-

Protein or molecule with carboxylic acid groups.

-

This compound.

-

EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions.

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.4 (amine- and carboxyl-free).

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5.

-

Desalting columns or dialysis cassettes for purification.

Procedure:

-

Sample Preparation: Dissolve the carboxyl-containing protein in ice-cold Activation Buffer to a final concentration of 1-10 mg/mL.

-

Prepare Activator Solutions: Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO if working with organic-soluble reagents, or directly in Activation Buffer if using water-soluble versions (EDC-HCl, Sulfo-NHS).

-

Activation Step:

-

Add the EDC solution to the protein solution to achieve a 10-fold molar excess relative to the protein.

-

Immediately add the NHS solution to the same final concentration as EDC.

-

Incubate the mixture for 15 minutes at room temperature with gentle mixing.

-

-

Buffer Exchange (Optional but Recommended): To achieve optimal pH for the amine reaction, perform a rapid buffer exchange into Conjugation Buffer (pH 7.4) using a desalting column. This also removes excess EDC/NHS.

-

Conjugation Step:

-

Dissolve this compound in Conjugation Buffer.

-

Immediately add the this compound solution to the activated protein solution. A 10- to 20-fold molar excess of amine over protein is a typical starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unreacted this compound and reaction byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable purification method.

Conjugation of this compound to NHS Esters

NHS esters are one of the most common amine-reactive functional groups used in bioconjugation. The reaction is a straightforward nucleophilic acyl substitution where the primary amine of this compound attacks the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases NHS as a byproduct. This method is highly efficient and avoids the need for in-situ activation steps.

Quantitative Data: NHS Ester Reaction Parameters

The primary competing reaction is the hydrolysis of the NHS ester in aqueous buffer, which increases significantly with pH. The reaction conditions must balance amine reactivity with ester stability.

| Parameter | Recommended Range | Notes |

| Molar Ratio (PEG-Amine:NHS Ester) | 1:1 to 10:1 | A molar excess of the amine is generally not needed if the target is the NHS-ester molecule itself. If modifying a protein with an NHS-ester reagent, a 5-20 fold excess of the reagent is common. |

| Reaction pH | 7.2 - 8.5 | Optimal range for efficient reaction with primary amines. Higher pH (>8.5) dramatically increases the rate of NHS-ester hydrolysis. |

| Reaction Buffer | PBS, HEPES, Bicarbonate, Borate | Must be free of primary amines (e.g., Tris, Glycine) which would compete in the reaction. |

| Reaction Time | 30 min - 4 hours | Depends on the reactivity of the specific amine and NHS ester. Can be extended at lower temperatures. |

| Temperature | 4°C to 25°C (Room Temp) | The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C, so reactions should be set up promptly. |

| Solvent | Aqueous buffer. Anhydrous DMSO or DMF for initial reagent dissolution. | Many NHS ester reagents are not water-soluble and must first be dissolved in a dry organic solvent before addition to the aqueous reaction mixture. |

Experimental Protocol: NHS Ester Conjugation

This protocol describes the reaction between this compound and a molecule that has been pre-activated with an NHS ester.

Materials:

-

Molecule functionalized with an NHS ester.

-

This compound.

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (amine-free).

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Anhydrous DMSO or DMF (if the NHS ester is not water-soluble).

-

Desalting columns or other purification supplies.

Procedure:

-

Prepare Reactants:

-

Dissolve the NHS-ester activated molecule in Reaction Buffer to the desired concentration (e.g., 1-10 mg/mL).

-

Dissolve this compound in Reaction Buffer.

-

-

Initiate Reaction:

-

For water-insoluble NHS esters: Dissolve the NHS ester in a minimal volume of anhydrous DMSO or DMF. Add this solution dropwise to the dissolved this compound in Reaction Buffer while stirring. The final concentration of organic solvent should ideally be <10% to avoid protein denaturation.

-

For water-soluble NHS esters: Add the dissolved NHS ester directly to the this compound solution.

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may need to be determined empirically.

-

Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any remaining active NHS esters. Incubate for 15 minutes.

-

Purification: Purify the final conjugate from excess reagents and byproducts using an appropriate method such as dialysis, SEC, or HPLC.

General Workflow and Method Comparison

The choice between the EDC/NHS and the direct NHS ester method depends on the available functional groups on the target molecule.

Comparison of Conjugation Methods

| Feature | EDC/NHS Coupling (to Carboxylic Acid) | Direct NHS Ester Coupling |

| Target Group | Carboxylic Acids (-COOH) | Primary Amines (-NH2) |

| Reactant | Benzyl-PEG5-Amine | Molecule pre-activated as an NHS Ester |

| Complexity | Two-step (activation then conjugation) | One-step (direct reaction) |

| Key Advantage | Allows conjugation to carboxyl groups, which are abundant in proteins. | Simpler, faster, and often more efficient as the reactive partner is pre-formed and stable for storage. |

| Key Disadvantage | O-acylisourea intermediate is unstable and can lead to side reactions if NHS is not used. Requires careful pH control (activation at pH 4.7-6.0, conjugation at pH 7.2-8.0). | The target molecule must have a pre-installed NHS ester. The NHS ester is susceptible to hydrolysis, especially at pH > 8.5. |

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Conjugation Yield | 1. NHS Ester Hydrolysis: Reaction pH is too high or reaction time is too long. | Ensure reaction pH is between 7.2-8.5. Use freshly prepared NHS-ester solutions. Reduce reaction time or temperature. |

| 2. Inefficient Activation (EDC/NHS): Incorrect pH for EDC reaction; EDC/NHS reagent degraded. | Ensure activation buffer pH is 4.7-6.0. Use fresh, high-quality EDC and NHS reagents stored under desiccated conditions. | |

| 3. Protonated Amine: Reaction pH is too low (<7.0), protonating the primary amine and making it non-nucleophilic. | Ensure conjugation buffer pH is between 7.2-8.5 to deprotonate the amine group. | |

| 4. Competing Nucleophiles: Reaction buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine buffer like PBS, HEPES, or Borate for the conjugation step. | |

| Protein Precipitation | 1. Change in pI: Modification of charged residues (amines or carboxyls) alters the protein's isoelectric point (pI), reducing solubility. | Optimize the molar excess of the crosslinker to avoid over-modification. Ensure the final buffer pH is not close to the new pI of the conjugate. |

| 2. Solvent Denaturation: Concentration of organic solvent (DMSO/DMF) is too high. | Keep the final organic solvent concentration below 10%. Add the organic solution slowly while stirring. | |

| Lack of Reactivity | 1. Degraded Reagents: PEG-Amine or NHS-ester reagents were improperly stored and have degraded. | Store all reagents desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation. |

| 2. Inaccessible Functional Groups: The target amine or carboxyl group on the protein is sterically hindered or buried within the protein's 3D structure. | Denature and refold the protein if possible. Try a PEG reagent with a longer spacer arm. |

References

Application Notes and Protocols: Hydrogenolysis for Benzyl Group Removal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl (Bn) group is a widely utilized protecting group for hydroxyl, amino, and thiol functionalities in organic synthesis due to its stability under a broad range of reaction conditions. Its removal via catalytic hydrogenolysis is a cornerstone transformation in the synthesis of complex molecules, including pharmaceuticals. This method is favored for its typically clean reaction profile, high yields, and the volatile nature of the toluene byproduct.[1][2][3] These application notes provide a detailed overview of the conditions for benzyl group hydrogenolysis, experimental protocols, and troubleshooting guidelines.

Key Parameters for Successful Hydrogenolysis

The efficiency and selectivity of benzyl group hydrogenolysis are influenced by several critical parameters. Careful optimization of these factors is essential to achieve high yields and purity of the deprotected product.

Catalysts

Palladium-based catalysts are the most common choice for benzyl group hydrogenolysis.[4]

-

Palladium on Carbon (Pd/C): The most widely used catalyst, typically at 5% or 10% (w/w) loading.[1] It is effective for the cleavage of O-benzyl ethers.

-

Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst): Often more effective than Pd/C, especially for the deprotection of N-benzyl groups which can be more challenging due to catalyst poisoning by the amine functionality.

-

Catalyst Loading: Typically ranges from 5-20 mol% relative to the substrate. For difficult substrates, the catalyst amount can be increased, sometimes up to a 1:1 weight ratio with the substrate.

-

Combined Catalysts: In some challenging cases, a combination of Pd/C and Pd(OH)₂/C has been shown to be more effective than either catalyst alone.

Hydrogen Source and Pressure

-

Hydrogen Gas (H₂): The most common hydrogen source. For laboratory-scale reactions, a hydrogen-filled balloon is often sufficient to provide the necessary atmospheric pressure. For larger scale or more challenging reactions, a Parr shaker or a similar hydrogenation apparatus can be used to apply higher pressures (e.g., 1-10 bar).

-

Catalytic Transfer Hydrogenation (CTH): A convenient alternative that avoids the need for handling hydrogen gas. Common hydrogen donors include ammonium formate, formic acid, cyclohexene, and isopropanol. CTH is often performed at elevated temperatures (reflux).

Solvents

The choice of solvent is crucial for substrate solubility and reaction efficiency.

-

Alcohols (Methanol, Ethanol): Excellent and commonly used solvents for hydrogenolysis.

-

Ethers (Tetrahydrofuran - THF): Another common choice of solvent.

-

Esters (Ethyl Acetate - EtOAc): Frequently used and provides good solubility for many organic compounds.

-

Co-solvents: A mixture of solvents may be necessary to ensure the solubility of complex substrates.

Temperature and Reaction Time

-

Temperature: Most hydrogenolysis reactions are conducted at room temperature. However, for more resistant substrates or in catalytic transfer hydrogenation, elevated temperatures may be required.

-

Reaction Time: Reaction times can vary significantly, from a few hours to overnight, depending on the substrate, catalyst, and reaction conditions. Close monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.

Data Presentation: Comparison of Hydrogenolysis Conditions

The following tables summarize typical conditions and outcomes for the hydrogenolysis of O-benzyl and N-benzyl groups.

Table 1: Conditions for O-Benzyl Ether Deprotection

| Substrate Type | Catalyst (Loading) | Hydrogen Source (Pressure) | Solvent | Temperature | Reaction Time | Yield | Reference |

| Benzyl Ether | 10% Pd/C (10 mol%) | H₂ (balloon) | Methanol | Room Temp. | 2-16 h | High | |

| Benzyl Ether | 5% Pd/C (0.2-0.5 eq/Bn) | H₂ (10 bar) | THF:tBuOH:PBS | Room Temp. | 4-24 h | >73% | |

| Benzyl-PEG-alcohol | 10% Pd/C (10 mol%) | H₂ (1-4 bar) | Ethanol or THF | Room Temp. | Varies | High | |

| Benzyl Ether | 10% Pd/C + 10% Pd(OH)₂/C | H₂ (balloon) | THF/Isopropanol | Room Temp. | Shorter than single catalyst | High |

Table 2: Conditions for N-Benzyl Amine Deprotection

| Substrate Type | Catalyst (Loading) | Hydrogen Source (Pressure) | Solvent | Temperature | Reaction Time | Yield | Reference |

| N-Benzyl Amine | 10% Pd/C (10 mol%) | H₂ (balloon) | Methanol (acidic) | Room Temp. | Varies | High | |

| N-Benzyl Amine | 20% Pd(OH)₂/C | H₂ (balloon) | Methanol | Room Temp. | Varies | High | |

| N-Benzyl Amine | 10% Pd/C | Ammonium Formate | Methanol | Reflux | Varies | High | |

| N-Benzyl Amine | Mg powder | Ammonium Formate | Methanol | Room Temp. | 1.5-3 h | 85-95% | |

| N-Benzyl Amine | 10% Pd/C + 10% Nb₂O₅/C | H₂ (balloon) | Methanol | Room Temp. | Shorter than Pd/C alone | High |

Experimental Protocols

Protocol 1: General Procedure for O-Benzyl Deprotection using Hydrogen Gas

This protocol describes a standard laboratory procedure for the deprotection of a benzyl ether using palladium on carbon and hydrogen gas.

Materials: